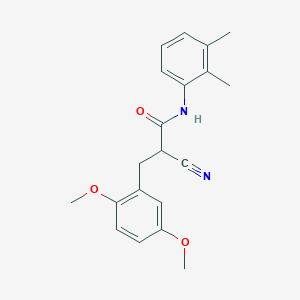![molecular formula C24H20N2O6S B2916197 (Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865197-56-4](/img/structure/B2916197.png)
(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with a unique structure. Let’s break down its components:
- (Z)-methyl : This indicates the geometric configuration of the double bond in the molecule.
- 2-((3-methoxy-2-naphthoyl)imino) : Refers to the naphthoyl-imino moiety, which likely plays a crucial role in its biological activity.
- 3-(2-methoxy-2-oxoethyl) : Describes the presence of an ethyl group with methoxy and keto substituents.
- 2,3-dihydrobenzo[d]thiazole-6-carboxylate : The core structure containing a benzothiazole ring with a carboxylate group.
Synthesis Analysis
The synthesis of this compound involves intricate steps, including condensation reactions, cyclization, and functional group transformations. Researchers have explored various synthetic routes, optimizing yields and purity. Literature suggests that the synthesis can be achieved through both conventional and novel methodologies.
Molecular Structure Analysis
The molecular structure of (Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is critical for understanding its properties and interactions. Computational studies, X-ray crystallography, and spectroscopic techniques have elucidated its 3D arrangement, bond angles, and functional groups.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, such as hydrolysis, oxidation, or reduction. Investigating its reactivity with different reagents provides insights into potential applications and stability.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point and Boiling Point : These parameters influence its stability and handling.
- Spectroscopic Data : NMR, IR, UV-Vis spectra provide information about functional groups.
- Stability : Assess its stability under different conditions (pH, temperature, light).
Scientific Research Applications
Anticancer Activity
A study on naphthyridine derivatives, closely related to the compound , revealed that these compounds exhibit promising anticancer activities. Specifically, one such derivative demonstrated significant anticancer activity in the human malignant melanoma cell line A375, inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of action suggests potential for targeted cancer therapies, emphasizing the importance of further research into similar compounds for oncological applications (Q. Kong et al., 2018).
Antimicrobial Activity
The synthesis and biological evaluation of 2-substituted derivatives of benzothiazole-related compounds have been explored for their antimicrobial properties. Research indicates that such compounds, through various synthetic pathways, possess antimicrobial activity, hinting at the potential utility of (Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate in developing new antimicrobial agents (S. G. Badne et al., 2011).
Liquid Crystalline Properties
Another interesting avenue of research involves the liquid crystalline properties of compounds with a naphthalene ring system, which may include derivatives similar to the compound . These studies focus on the synthesis, characterization, and exploration of mesomorphic behavior, providing insights into the potential applications of such compounds in materials science, specifically in the development of liquid crystal displays and other optical devices (B.T. Thaker et al., 2012).
Anti-HIV Potential
Research into naphthoquinone derivatives and their potential anti-HIV properties suggests a broader relevance for compounds within this chemical family. Although the specific compound mentioned has not been directly linked to anti-HIV activity, the exploration of related compounds provides a foundation for investigating its potential application in antiviral therapies (Kang-chien Liu et al., 1993).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Consider its impact on ecosystems and biodegradability.
- Handling Precautions : Provide guidelines for safe handling and storage.
Future Directions
- Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
- Drug Development : Explore modifications for drug design.
- Structure-Activity Relationship (SAR) : Correlate structural features with activity.
- Formulation : Develop suitable dosage forms (tablets, injections, etc.).
properties
IUPAC Name |
methyl 2-(3-methoxynaphthalene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S/c1-30-19-11-15-7-5-4-6-14(15)10-17(19)22(28)25-24-26(13-21(27)31-2)18-9-8-16(23(29)32-3)12-20(18)33-24/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODSESHNVRYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)

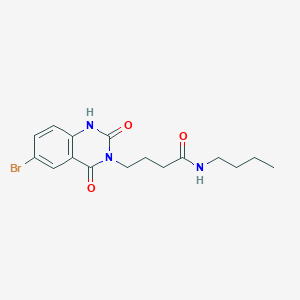


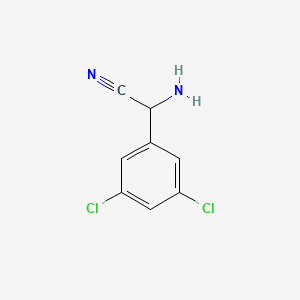
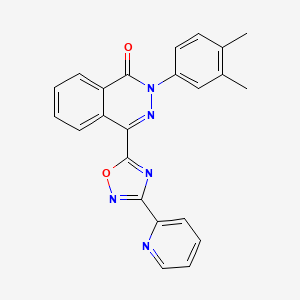
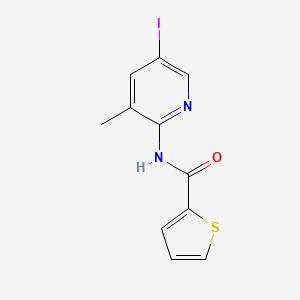
amino]propyl})amine](/img/structure/B2916133.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)
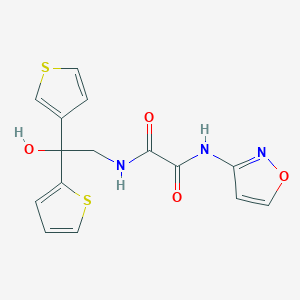
![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)
